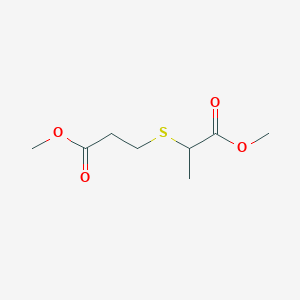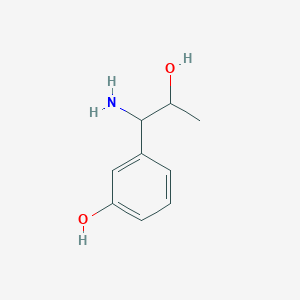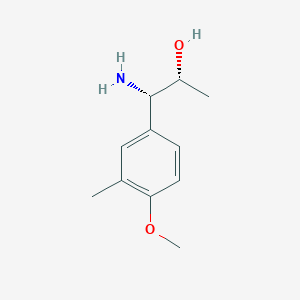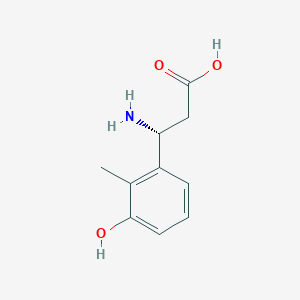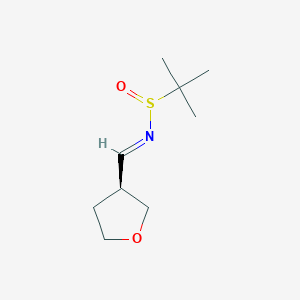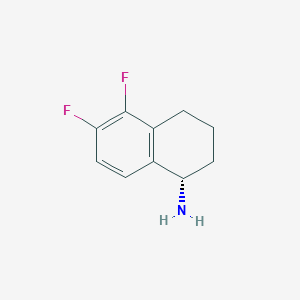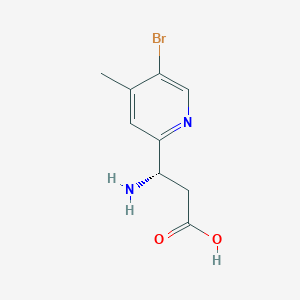
(R)-1-(4-Bromophenyl)-3-methylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-Bromophenyl)-3-methylbutan-1-amine is an organic compound characterized by the presence of a bromophenyl group attached to a butan-1-amine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromophenyl)-3-methylbutan-1-amine typically involves the reaction of 4-bromobenzyl chloride with 3-methylbutan-1-amine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of ®-1-(4-Bromophenyl)-3-methylbutan-1-amine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
®-1-(4-Bromophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as Pd/C and hydrogen gas are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary amines are used in substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
®-1-(4-Bromophenyl)-3-methylbutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1-(4-Bromophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets in the target protein, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
4-Bromophenylamine: Similar structure but lacks the butan-1-amine moiety.
3-Methylbutan-1-amine: Similar structure but lacks the bromophenyl group.
1-(4-Bromophenyl)-2-methylpropan-1-amine: Similar structure with a different alkyl chain.
Uniqueness
®-1-(4-Bromophenyl)-3-methylbutan-1-amine is unique due to the combination of the bromophenyl group and the butan-1-amine structure. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.
特性
分子式 |
C11H16BrN |
|---|---|
分子量 |
242.16 g/mol |
IUPAC名 |
(1R)-1-(4-bromophenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3/t11-/m1/s1 |
InChIキー |
IHSXLLBKAMNFLD-LLVKDONJSA-N |
異性体SMILES |
CC(C)C[C@H](C1=CC=C(C=C1)Br)N |
正規SMILES |
CC(C)CC(C1=CC=C(C=C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




